molecular formula C18H18ClIN2O B5178564 N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide

Cat. No.: B5178564
M. Wt: 440.7 g/mol
InChI Key: PHKMWRQTEHCZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide is a complex organic compound that features a piperidine ring, a chlorinated phenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-bromobenzamide
  • N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-fluorobenzamide
  • N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-chlorobenzamide

Uniqueness

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-iodobenzamide is unique due to the presence of both iodine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to target molecules .

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClIN2O/c19-15-12-13(8-9-17(15)22-10-4-1-5-11-22)21-18(23)14-6-2-3-7-16(14)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKMWRQTEHCZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.